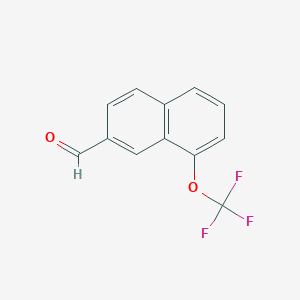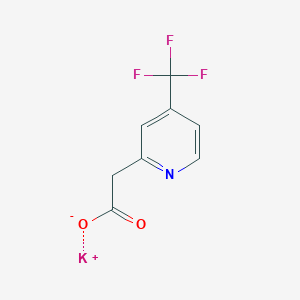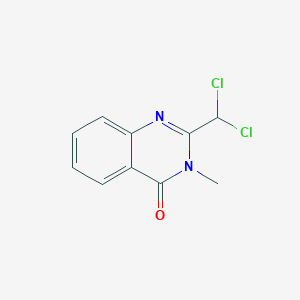
5-(Naphthalen-2-yloxy)furan-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Naphthalen-2-yloxy)furan-2-carbaldehyde is an organic compound with the molecular formula C15H10O3 and a molecular weight of 238.24 g/mol . This compound features a furan ring substituted with a naphthalen-2-yloxy group and an aldehyde functional group. It is used primarily in research settings and has various applications in organic synthesis.
Preparation Methods
The synthesis of 5-(Naphthalen-2-yloxy)furan-2-carbaldehyde typically involves the reaction of 2-naphthol with furan-2-carbaldehyde under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .
Chemical Reactions Analysis
5-(Naphthalen-2-yloxy)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
5-(Naphthalen-2-yloxy)furan-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving aldehyde groups.
Medicine: Research into potential pharmaceutical applications is ongoing, with studies focusing on its potential as a building block for drug development.
Mechanism of Action
The mechanism of action of 5-(Naphthalen-2-yloxy)furan-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The naphthalen-2-yloxy group can also participate in π-π interactions with aromatic residues in proteins, influencing their activity and stability .
Comparison with Similar Compounds
5-(Naphthalen-2-yloxy)furan-2-carbaldehyde can be compared to other similar compounds, such as:
5-(Naphthalen-1-yloxy)furan-2-carbaldehyde: This compound has a similar structure but with the naphthalen-1-yloxy group instead of the naphthalen-2-yloxy group.
5-(Propan-2-yloxy)furan-2-carbaldehyde:
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct reactivity and interaction profiles compared to its analogs .
Properties
Molecular Formula |
C15H10O3 |
|---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
5-naphthalen-2-yloxyfuran-2-carbaldehyde |
InChI |
InChI=1S/C15H10O3/c16-10-14-7-8-15(18-14)17-13-6-5-11-3-1-2-4-12(11)9-13/h1-10H |
InChI Key |
YXJYNOIZGLPVND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC3=CC=C(O3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Cyclopentyl-2,8-diazaspiro[4.5]decane-1,3-dione](/img/structure/B11870079.png)




![2-Phenylbenzo[d][1,3]dioxole-4-carboxylic acid](/img/structure/B11870106.png)

![2-Phenylfuro[3,2-C]quinoline](/img/structure/B11870116.png)

![1-Phenylimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11870130.png)



